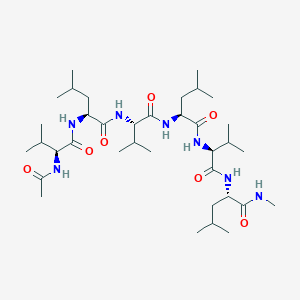
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide is a synthetic oligopeptide Oligopeptides are short chains of amino acids linked by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can modify certain functional groups within the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or oxygen.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, protein synthesis, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-L-leucyl-L-leucyl-L-norleucine
- N-Acetyl-L-leucyl-L-isoleucylglycyl-L-valyl-N-methyl-L-prolinamide
Uniqueness
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be as effective.
Eigenschaften
CAS-Nummer |
87597-18-0 |
|---|---|
Molekularformel |
C36H67N7O7 |
Molekulargewicht |
710.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C36H67N7O7/c1-18(2)15-25(31(45)37-14)39-35(49)29(22(9)10)42-33(47)27(17-20(5)6)41-36(50)30(23(11)12)43-32(46)26(16-19(3)4)40-34(48)28(21(7)8)38-24(13)44/h18-23,25-30H,15-17H2,1-14H3,(H,37,45)(H,38,44)(H,39,49)(H,40,48)(H,41,50)(H,42,47)(H,43,46)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
JKGCUBSZUSKVLK-WPMUBMLPSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
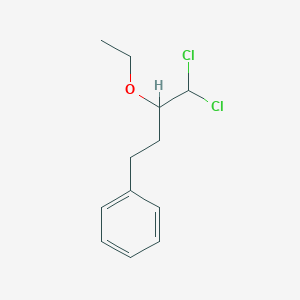
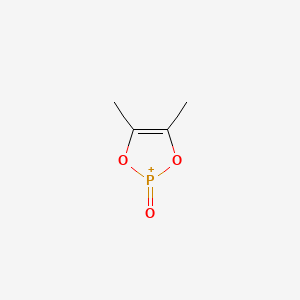


![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
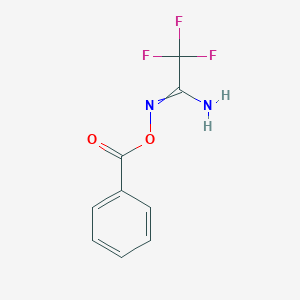
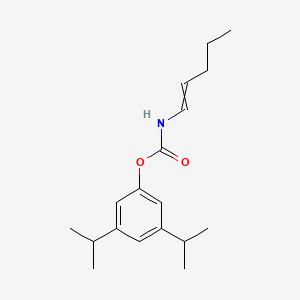
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
